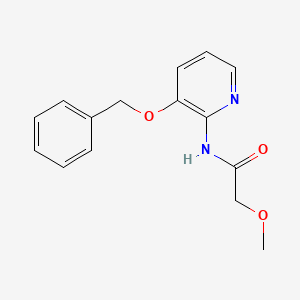![molecular formula C17H20N4O3 B2813636 4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide CAS No. 1421485-56-4](/img/structure/B2813636.png)
4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials available and the desired yield and purity of the final product. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and benzo[d][1,3]dioxol-5-yl) could contribute to the overall stability of the molecule. The piperidine ring could introduce some flexibility into the molecule, potentially influencing its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially participate in acid-base reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .科学的研究の応用
Molecular Interaction Studies
Research on compounds structurally related to "4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide" has been directed towards understanding their interaction with cannabinoid receptors. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed its potent and selective antagonism for the CB1 cannabinoid receptor. This research provides insights into the conformations and molecular interactions essential for receptor binding, employing techniques like AM1 molecular orbital method, comparative molecular field analysis (CoMFA), and three-dimensional quantitative structure-activity relationship (3D-QSAR) models (Shim et al., 2002).
Functionalization Reactions
Another study focused on the functionalization reactions of 1H-pyrazole-3-carboxylic acid, which shares a pyrazole core with the compound of interest. This research explored the conversion of the acid to corresponding amides and other derivatives, enhancing our understanding of the chemical reactivity and potential applications of pyrazole-based compounds (Yıldırım et al., 2005).
Synthesis of Novel Compounds
The synthesis of novel compounds featuring the pyrazole moiety, such as thiazole-aminopiperidine hybrid analogues, has been researched for their potential as Mycobacterium tuberculosis GyrB inhibitors. These studies not only contribute to the development of new therapeutic agents but also highlight the versatility of pyrazole-based compounds in medicinal chemistry (Jeankumar et al., 2013).
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(19-14-2-3-15-16(10-14)24-12-23-15)20-8-4-13(5-9-20)11-21-7-1-6-18-21/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACZTINKMITFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2813553.png)
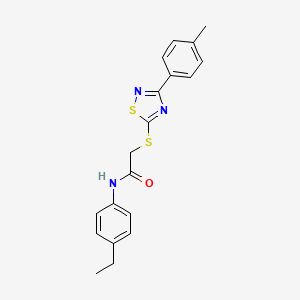
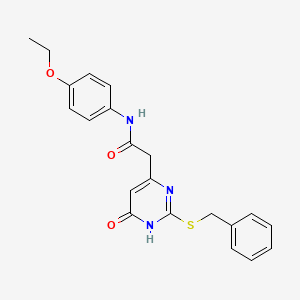
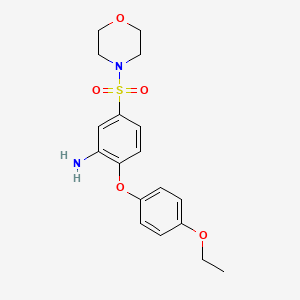
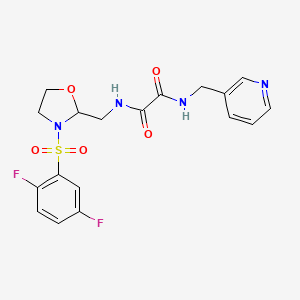
oxy]methyl})phosphinic acid](/img/structure/B2813561.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2813563.png)
![Methyl 5,5,7,7-tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2813564.png)
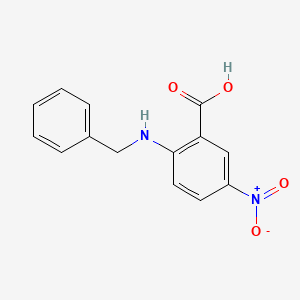
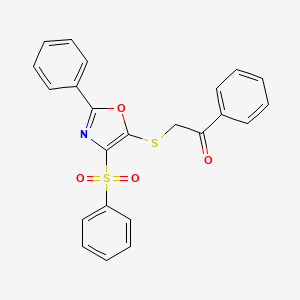
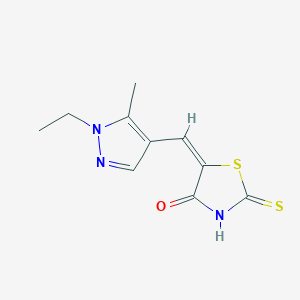
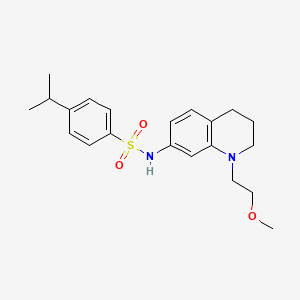
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2813571.png)
